1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Catalog No.
S1482367
CAS No.
2190-20-7
M.F
C₅₇H₁₀₂O₆
M. Wt
883.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol

CAS Number

2190-20-7

Product Name

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

IUPAC Name

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C₅₇H₁₀₂O₆

Molecular Weight

883.4 g/mol

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-

InChI Key

JTMWOTXEVWLTTO-KTKRTRQNSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl Ester; 2,3-Dioleo-1-linolein; 1,2-Dioleoyl-3-linolein; 1-Linoleo-2,3-diolein; 2,3-Dioleo-1-linolein; 3-Linoleo-1,2-diolein;

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Crystallization and Transformation of Polymorphic Forms

Industrial Use

Pharmacopeia and National Formulary Reagents

Food Preservation

Controlled Drug Delivery

Cosmetic Industry

Animal Studies

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DOL) is a type of fat molecule called a triacylglycerol. It consists of a glycerol backbone linked to three fatty acids: two oleic acid molecules at positions 1 and 2 (sn-1 and sn-2) and a linoleic acid molecule at position 3 (sn-3) []. DOL is a specific type of triglyceride where the stereochemistry at the sn-1, sn-2, and sn-3 positions is not defined (rac-), meaning it's a mixture of isomers [].

DOL can be found in various natural sources, including plant oils and animal fats. For example, research has identified DOL in ostrich and emu oils, and bovine milk fat.

The scientific significance of DOL lies in its potential role in various biological processes. Its specific fatty acid composition may contribute to its properties, but more research is needed to understand its unique functions compared to other triglycerides.


Molecular Structure Analysis

DOL's structure features a central glycerol molecule (propane-1,2,3-triol) with three hydroxyl groups. Each hydroxyl group is esterified with a fatty acid: two oleic acid chains (18:1) and one linoleic acid chain (18:2) [].

The key features of the structure include:

  • The presence of both monounsaturated (oleic acid) and polyunsaturated (linoleic acid) fatty acids. This specific combination might influence the physical and chemical properties of DOL compared to triglycerides with different fatty acid compositions.
  • The stereochemistry at sn-1, sn-2, and sn-3 positions is not specified (rac-), indicating a mixture of isomers. This can potentially affect the molecule's interaction with other molecules in biological systems [].

Chemical Reactions Analysis

Several chemical reactions are relevant to DOL:

  • Synthesis: DOL can be synthesized from glycerol, oleic acid, and linoleic acid through acylation reactions. However, the specific methods to obtain the rac- mixture might involve enzymatic or chemical processes that don't guarantee stereoselectivity at all three positions.
  • Hydrolysis: DOL can be broken down into its constituent parts (glycerol and fatty acids) through hydrolysis reactions catalyzed by enzymes like lipases. This is an essential process for fat digestion in the body.
  • Oxidation: Unsaturated fatty acids like oleic and linoleic acid in DOL are susceptible to oxidation, leading to the formation of free radicals and potentially contributing to rancidity during storage.

Physical And Chemical Properties Analysis

DOL is expected to be a liquid at room temperature due to the presence of unsaturated fatty acids in its structure []. However, specific data on melting point, boiling point, and solubility are not readily available in scientific literature.

  • Energy source: Like other triglycerides, DOL can be broken down to provide energy for cellular processes.
  • Membrane structure: Unsaturated fatty acids like oleic and linoleic acid contribute to membrane fluidity and function. DOL might play a role in maintaining proper membrane structure in cells.
  • Signaling: Fatty acids can act as signaling molecules in the body. More research is needed to determine if DOL has specific signaling functions.

XLogP3

21.7

Dates

Modify: 2023-09-14

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